molecular formula C20H16ClN5O3 B2466859 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921852-26-8

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2466859
CAS RN: 921852-26-8
M. Wt: 409.83
InChI Key: WLGFGZAFVQHDLX-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a type of organic compound . It is related to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include condensation, cyclization, elimination, methylation, and further condensation .

Mechanism of Action

The compound has been studied as a potential CDK2 inhibitor, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-25-11-15(18(27)23-10-12-6-8-22-9-7-12)16-17(25)19(28)26(20(29)24-16)14-4-2-13(21)3-5-14/h2-9,11H,10H2,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGFGZAFVQHDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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